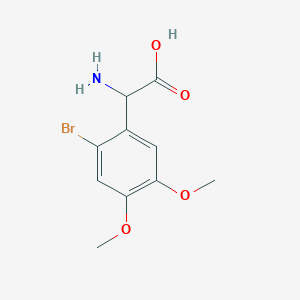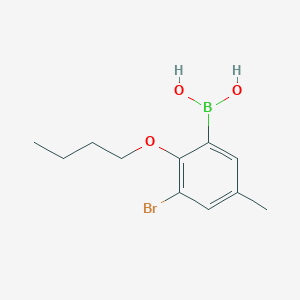
3-Bromo-2-butoxy-5-methylphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-butoxy-5-methylphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. The presence of a bromine and butoxy substituent, as well as a methyl group, indicates that this compound could be of interest in various chemical reactions, particularly in the formation of carbon-boron bonds which are pivotal in cross-coupling reactions.
Synthesis Analysis
The synthesis of arylboronic acids often involves the use of aryl halides as starting materials. A method for preparing arylboronic acids, including those with pyridyl groups, has been demonstrated through lithium-halogen exchange followed by an "in situ quench" . Although this method was not directly applied to 3-bromo-2-butoxy-5-methylphenylboronic acid, it suggests a potential pathway for its synthesis using a similar approach starting from a corresponding aryl bromide.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a trivalent boron atom bonded to one alkyl substituent and two hydroxyl groups. The structure of 3-bromophenylboronic acid has been studied using various spectroscopic methods, providing insights into the vibrational modes and electronic structure of such compounds . These findings can be extrapolated to understand the molecular structure of 3-bromo-2-butoxy-5-methylphenylboronic acid, considering the impact of additional substituents on the phenyl ring.
Chemical Reactions Analysis
Arylboronic acids are known to participate in various chemical reactions, including cross-coupling reactions such as the Suzuki-Miyaura coupling, which is facilitated by transition metal catalysts . The presence of a bromine atom in the compound suggests potential for further functionalization through halogen-lithium exchange reactions, as demonstrated in the synthesis of ortho-functionalized arylboronic acids10. Additionally, the compound could be involved in carbonylative cyclization reactions to form indenones or cycloaddition reactions to construct complex scaffolds like dihydronaphthalenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of arylboronic acids are influenced by their substituents. For instance, the electronic and steric nature of substituents can affect the regioselectivity of reactions involving arylboronic acids . The experimental and computational studies on 3-bromophenylboronic acid provide a comprehensive analysis of its vibrational spectra, NMR chemical shifts, and electronic properties, which can be used to infer the properties of 3-bromo-2-butoxy-5-methylphenylboronic acid . The compound's reactivity towards carboxylic acids in high-performance liquid chromatography has also been explored, indicating its potential as a derivatization reagent .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
The synthesis of various derivatives using arylboronic acids, including 3-Bromo-2-butoxy-5-methylphenylboronic acid, is a critical area of research. A study by Ikram et al. (2015) utilized Suzuki cross-coupling reactions to synthesize thiophene derivatives with potential pharmacological applications, including anti-thrombolytic activities (Ikram et al., 2015).
Ortho-Functionalized Arylboronic Acids
Dąbrowski et al. (2007) explored the synthesis of ortho-functionalized arylboronic acids, demonstrating the versatility of arylboronic acids in organic synthesis. This research provides a pathway for developing more complex boronic acid derivatives (Dąbrowski et al., 2007).
Coupling Reactions and Synthesis of Uracils
Wellmar et al. (1995) conducted research on coupling reactions between arylboronic acids and aryl bromides or iodides for the regioselective preparation of substituted uracils. This study underscores the importance of arylboronic acids in the synthesis of biologically relevant compounds (Wellmar et al., 1995).
Halodeboronation Studies
Szumigala et al. (2004) explored the halodeboronation of aryl boronic acids, including 3-Bromo-2-butoxy-5-methylphenylboronic acid, demonstrating their application in the facile synthesis of various aryl bromides and chlorides (Szumigala et al., 2004).
Antioxidant Activity of Bromophenols
Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, including derivatives related to 3-Bromo-2-butoxy-5-methylphenylboronic acid. These compounds exhibited potent antioxidant activities, suggesting potential applications in food preservation and health (Li et al., 2011).
Safety and Hazards
While specific safety and hazard information for 3-Bromo-2-butoxy-5-methylphenylboronic acid is not available in the search results, general precautions for handling boronic acids include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
(3-bromo-2-butoxy-5-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BBrO3/c1-3-4-5-16-11-9(12(14)15)6-8(2)7-10(11)13/h6-7,14-15H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZXOJQXDSSZCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCCCC)Br)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BBrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402095 |
Source


|
| Record name | 3-Bromo-2-butoxy-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870718-03-9 |
Source


|
| Record name | 3-Bromo-2-butoxy-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1275756.png)
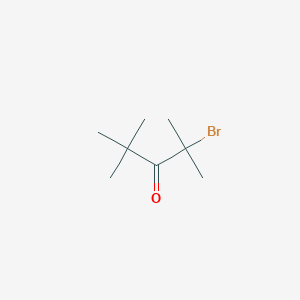
![Methyl 4-[(cyanoacetyl)amino]benzoate](/img/structure/B1275765.png)

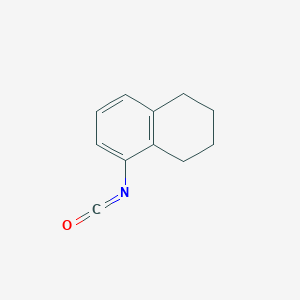
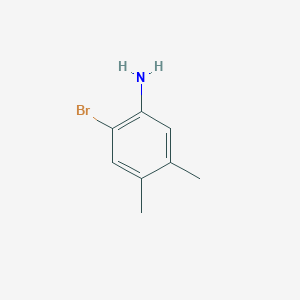
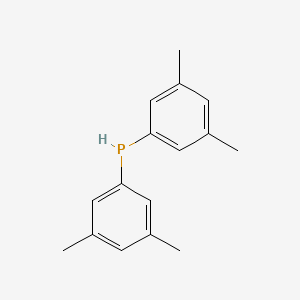

![6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1275772.png)


